3-Désoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . sel de l'hexasodium

Vue d'ensemble

Description

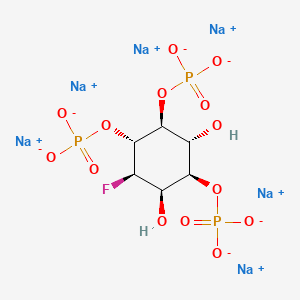

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt is a synthetic analog of D-myo-inositol 1,4,5-trisphosphate. This compound is known for its ability to release intracellular calcium, making it a valuable tool in biochemical research. The fluorine substitution at the 3-position prevents its conversion to other inositol phosphates, thereby providing a unique mechanism of action .

Applications De Recherche Scientifique

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the study of inositol phosphate metabolism and signaling pathways.

Biology: Employed in cellular studies to investigate calcium signaling and its effects on various cellular processes.

Medicine: Potential therapeutic applications in diseases related to calcium signaling dysregulation.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mécanisme D'action

Target of Action

The primary target of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt is the intracellular calcium ion concentration . The compound is equipotent to Ins (1,4,5)P3 in releasing intracellular calcium .

Mode of Action

This compound interacts with its targets by releasing intracellular calcium . The 3-position of the compound is blocked by fluorine, preventing it from being converted to Ins (1,3,4,5)P4 by the action of 3-kinases .

Biochemical Pathways

The compound affects the calcium signaling pathway . By releasing intracellular calcium, it influences various physiological processes that are regulated by calcium ions . The blocking of the 3-position by fluorine prevents the conversion to Ins (1,3,4,5)P4, thereby influencing the complex biochemical pathways in which InsP3 and InsP4 are closely interactive .

Result of Action

The primary molecular effect of this compound’s action is the release of intracellular calcium . This can have various downstream effects, depending on the specific cellular context and the roles of calcium ions in those cells.

Analyse Biochimique

Biochemical Properties

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt is equipotent to Ins (1,4,5)P3 in releasing intracellular calcium . The 3-position is blocked by fluorine, hence it cannot be converted to Ins (1,3,4,5)P4 by the action of 3-kinases . This property makes it a useful tool for studying the complex biochemical pathways in which InsP3 and InsP4 are closely interactive .

Cellular Effects

The compound plays a significant role in the regulation of intracellular calcium levels . By releasing calcium within the cell, it influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt exerts its effects by interacting with specific biomolecules. It binds to inositol trisphosphate receptors (IP3Rs), which are calcium channels located on the endoplasmic reticulum of cells . This binding triggers the release of calcium from the ER into the cytoplasm, leading to an increase in intracellular calcium levels .

Metabolic Pathways

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt is involved in the inositol phosphate metabolic pathway

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt involves multiple steps. The key step is the introduction of a fluorine atom at the 3-position of the inositol ring. This is typically achieved through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The trisphosphate groups are then introduced through phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as crystallization and chromatography are commonly employed to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt primarily undergoes substitution reactions due to the presence of the fluorine atom. It is relatively stable and does not easily undergo oxidation or reduction under standard conditions .

Common Reagents and Conditions

These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major product formed from these reactions is the hexasodium salt of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate. This product is characterized by its high solubility in water and its ability to release intracellular calcium .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-myo-inositol 1,4,5-trisphosphate: The natural analog that can be converted to other inositol phosphates.

3-Deoxy-D-myo-inositol 1,4,5-trisphosphate: Lacks the fluorine substitution and has different biochemical properties.

2-Fluoro-D-myo-inositol 1,4,5-trisphosphate: Another fluorinated analog with substitution at a different position.

Uniqueness

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt is unique due to its fluorine substitution at the 3-position, which prevents its conversion to other inositol phosphates. This property makes it a valuable tool for studying specific biochemical pathways without interference from other metabolites .

Propriétés

IUPAC Name |

hexasodium;[(1R,2R,3R,4R,5R,6S)-2-fluoro-3,5-dihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3-,4+,5+,6+;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNWMLQRKXRHML-WWQPYMEFSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNa6O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849561 | |

| Record name | Hexasodium (1R,2S,3R,4R,5R,6R)-6-fluoro-3,5-dihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129365-68-0 | |

| Record name | Hexasodium (1R,2S,3R,4R,5R,6R)-6-fluoro-3,5-dihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B590594.png)

![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)